Propyl(2,2,2-trifluoroethyl)amine
Overview
Description
Propyl(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C5H10F3N . It is also known as N-(2,2,2-trifluoroethyl)-1-propanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H10F3N.ClH/c1-2-3-9-4-5(6,7)8;/h9H,2-4H2,1H3;1H . This indicates that the molecule consists of a propyl group (C3H7) and a 2,2,2-trifluoroethylamine group (C2H2F3N), along with a chloride ion.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of the compound is 177.6 .Scientific Research Applications
Synthesis of Trifluoroethylated Onium Salts
Research conducted by Umemoto and Gotoh (1991) involved the synthesis of various 2,2,2-trifluoroethyl onium triflates using tertiary amines and (2,2,2-trifluoroethyl)phenyliodonium triflate. This study demonstrates an application in the production of trifluoromethylated olefins from aldehydes (Umemoto & Gotoh, 1991).
Photophysical Properties of Dendrimers
Vögtle et al. (1999) explored the photophysical properties of poly(propylene amine) dendrimers, functionalized with dansyl units. These dendrimers, when treated with trifluoroacetic or triflic acid, exhibit changes in absorption and emission, highlighting their potential in photophysical applications (Vögtle et al., 1999).
Catalyst-Free Trifluoroethylation of Amines
Andrews, Faizova, and Denton (2017) developed a practical, catalyst-free trifluoroethylation method for amines using trifluoroacetic acid. This method is significant in medicinal chemistry for its functional group tolerance and access to various tertiary β-fluoroalkylamine cores (Andrews et al., 2017).
Binding Motifs in Amidocryptands
Kang, Powell, and Bowman-James (2005) investigated an expanded amidocryptand with propyl linkages, which provides multitopic sites for binding anions and water molecules. This research indicates the importance of such structures in molecular shape changes and potential applications in anion binding (Kang et al., 2005).
Imines Formation Using Trifluoroethyl Borate
Reeves et al. (2015) found that Tris(2,2,2-trifluoroethyl)borate is a mild and versatile reagent for forming a variety of imines from amides or amines with carbonyl compounds. This method's simplicity and operational ease make it valuable in synthetic chemistry (Reeves et al., 2015).
Fluorescent Sensors Using Dendrimers
Balzani et al. (2000) demonstrated the use of dendrimers as fluorescent sensors, where the fluorescence of dansyl units is quenched upon incorporation of Co2+ ions. This study showcases an application in the field of sensor technology (Balzani et al., 2000).
Safety and Hazards
Propyl(2,2,2-trifluoroethyl)amine is associated with several safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-2-3-9-4-5(6,7)8/h9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNPCLRJWKSHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509886 | |
Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71113-54-7 | |
Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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